Terevalefim

Description

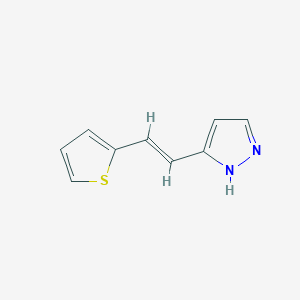

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWAQGURRYJFK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070881-42-3 | |

| Record name | Terevalefim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEREVALEFIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist

For Immediate Release

UNIONDALE, NY – Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic developed to activate the c-Met receptor signaling pathway, thereby promoting cellular repair and regeneration. This technical guide provides an in-depth overview of the mechanism of action of Terevalefim, targeted at researchers, scientists, and drug development professionals.

Core Mechanism: c-Met Receptor Agonism

Terevalefim functions as a selective agonist of the c-Met receptor, a receptor tyrosine kinase that is the natural receptor for hepatocyte growth factor (HGF). The binding of Terevalefim to the c-Met receptor mimics the biological activity of HGF, initiating a cascade of intracellular signaling events that are crucial for tissue repair and protection from injury.[1][2] Preclinical studies have demonstrated that Terevalefim's activity is dependent on the presence of c-Met.[1]

Upon binding, Terevalefim induces the dimerization and subsequent phosphorylation of the c-Met receptor.[1][3] This activation is selective, as studies have shown that Terevalefim does not induce the phosphorylation of other receptor tyrosine kinases such as IFGR, Tie2, EGFR, or FGFR.

Signaling Pathway Activation

The activation of the c-Met receptor by Terevalefim triggers a well-defined downstream signaling cascade. This pathway plays a pivotal role in mediating the therapeutic effects of the compound, which include promoting cell proliferation, migration, and morphogenesis, while inhibiting apoptosis. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), which is phosphorylated upon c-Met activation by Terevalefim.

The signaling cascade initiated by Terevalefim is crucial for its protective and regenerative effects observed in preclinical models of acute kidney injury (AKI) and other conditions involving tissue damage.

Quantitative Data from Preclinical and Clinical Studies

While specific binding affinities (Kd) and in vitro EC50 values for c-Met phosphorylation are not publicly available, dose-response relationships have been established in several studies.

| Study Type | Model/System | Dosage/Concentration | Observed Effect | Reference |

| Preclinical | Rat model of HgCl2-induced renal dysfunction | 0.22, 0.66, 2, 4, or 12 mg/kg i.p. | Dose-dependent attenuation of renal dysfunction. | |

| Preclinical | Rat model of renal ischemia-reperfusion | 2 mg/kg i.v. | Robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. | |

| Preclinical | Rat hepatocyte study | 40 mg/kg i.p. | Peak phosphorylation of c-Met in the liver at 1-hour post-injection. | |

| Preclinical | Rat renal transplantation | 10 µM in organ preservation fluid & 2 mg/kg i.p. daily | Reduced serum creatinine and BUN levels on Day 7 post-transplantation. | |

| Clinical (Phase 2) | Human renal transplant recipients with delayed graft function | 2 mg/kg i.v. (three once-daily infusions) | Increased likelihood of achieving ≥1200 ml urine output over 24 hours by day 28. |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of Terevalefim.

Western Blot for c-Met Phosphorylation

This protocol is designed to assess the level of c-Met phosphorylation in tissue or cell lysates following treatment with Terevalefim.

References

- 1. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]

An In-Depth Technical Guide to the c-Met Receptor Activation by Terevalefim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that has been investigated for its therapeutic potential in various conditions, including acute kidney injury and delayed graft function.[1][2][3] Its mechanism of action centers on the selective activation of the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, morphogenesis, and tissue regeneration.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in both tumorigenesis and organ repair, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the activation of the c-Met receptor by Terevalefim, detailing the downstream signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate its mechanism of action.

Mechanism of Action: c-Met Receptor Activation

Terevalefim functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. Upon binding to the extracellular domain of c-Met, Terevalefim induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a series of downstream signaling events that orchestrate a range of cellular responses.

Preclinical studies have demonstrated that Terevalefim selectively activates the c-Met receptor. In vivo experiments have shown that administration of Terevalefim leads to the phosphorylation of c-Met in a dose- and time-dependent manner. Importantly, these studies have also confirmed the selectivity of Terevalefim, as it did not induce the phosphorylation of other receptor tyrosine kinases, such as VEGFR, EGFR, FGFR, or Tie2. This high degree of selectivity is a critical attribute for a therapeutic agent, minimizing the potential for off-target effects.

Downstream Signaling Pathways

The activation of the c-Met receptor by Terevalefim triggers a cascade of intracellular signaling pathways that are central to its biological effects. The primary pathways activated include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is critically involved in cell survival, growth, and proliferation.

-

Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a significant role in cytokine signaling and the regulation of gene expression involved in cell growth and differentiation.

The activation of these pathways culminates in various cellular responses, including decreased apoptosis, increased cell proliferation and migration, and the promotion of tissue repair and regeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Terevalefim.

| In Vivo c-Met Phosphorylation | |

| Parameter | Observation |

| Animal Model | Sprague-Dawley Rats |

| Tissue | Liver |

| Dose | 40 mg/kg (intraperitoneal) |

| Effect | Time-dependent increase in c-Met phosphorylation, with peak intensity at 1-hour post-injection. |

| Tissue | Kidney (Ischemia-Reperfusion Model) |

| Dose | 2 mg/kg (intravenous) |

| Effect | Robust increase in phosphorylated c-Met at 24 hours post-reperfusion. |

| In Vivo Dose-Response Study (Qualitative) | |

| Parameter | Observation |

| Animal Model | Rats |

| Doses | 0.22, 0.66, 2, 4, or 12 mg/kg (intraperitoneal) |

| Effect | Dose-dependent increase in c-Met phosphorylation. |

| In Vitro Cell Proliferation Assay | |

| Parameter | Observation |

| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Concentrations | 0.44, 1.78, and 7.1 µM |

| Effect | Dose-dependent inhibition of cell proliferation. |

| Kinase Selectivity | |

| Parameter | Observation |

| Receptors Tested | VEGFR, EGFR, FGFR, Tie2 |

| Effect of Terevalefim | No significant phosphorylation observed. |

Experimental Protocols

Western Blot Analysis of c-Met Phosphorylation in Rat Liver Tissue

This protocol describes the methodology for assessing the phosphorylation of the c-Met receptor in rat liver tissue following the administration of Terevalefim.

1. Animal Treatment:

- Adult male Sprague-Dawley rats are treated with a 40 mg/kg intraperitoneal injection of Terevalefim or a vehicle control.

- Animals are euthanized at various time points (e.g., 0, 30, 60, and 120 minutes) post-injection.

2. Tissue Harvesting and Lysate Preparation:

- Immediately following euthanasia, the liver is surgically excised and flash-frozen in liquid nitrogen to preserve protein phosphorylation states.

- The frozen liver tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein lysate is collected.

3. Protein Quantification:

- The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

- Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

- The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met). A separate membrane can be probed with an antibody for total c-Met to serve as a loading control.

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection and Analysis:

- The HRP substrate is added to the membrane, which generates a chemiluminescent signal.

- The signal is captured using an imaging system, and the intensity of the bands corresponding to p-c-Met and total c-Met is quantified using densitometry software.

HUVEC Proliferation (MTT) Assay

This protocol outlines a representative method for assessing the effect of Terevalefim on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) using a colorimetric MTT assay.

1. Cell Culture:

- HUVECs are cultured in appropriate endothelial cell growth medium and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

- The culture medium is replaced with fresh medium containing various concentrations of Terevalefim (e.g., 0.44, 1.78, and 7.1 µM) or a vehicle control.

4. Incubation:

- The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Addition:

- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

6. Solubilization:

- A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

8. Data Analysis:

- The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Visualizations

Caption: c-Met Signaling Pathway Activated by Terevalefim.

Caption: Western Blot Experimental Workflow.

Caption: HUVEC Proliferation (MTT) Assay Workflow.

References

- 1. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Terevalefim (ANG-3777)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim, also known as ANG-3777, is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF). It functions as a selective agonist of the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration. Developed by Angion Biomedica Corp. (now Elicio Therapeutics), Terevalefim has been investigated for its therapeutic potential in various conditions involving acute organ injury, particularly those affecting the kidneys and lungs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Terevalefim.

Discovery and Synthesis

While a definitive, publicly disclosed step-by-step synthesis protocol for Terevalefim remains proprietary, its chemical structure, containing a pyrazole and a thiophene moiety, suggests a plausible synthetic pathway rooted in established heterocyclic chemistry. The synthesis would likely involve a multi-step process culminating in the formation of the core structure through reactions such as condensation, cyclization, and cross-coupling.

A potential, though not definitively confirmed, synthetic approach could involve the reaction of a thiophene-containing precursor with a pyrazole derivative. The synthesis of related pyrazole-thiophene compounds often involves the condensation of a hydrazine with a diketone, followed by cyclization to form the pyrazole ring. The thiophene component could be introduced through various cross-coupling methodologies.

Mechanism of Action: c-Met Signaling Pathway

Terevalefim exerts its biological effects by selectively binding to and activating the c-Met receptor. This activation mimics the natural ligand, HGF, initiating a cascade of intracellular signaling events that promote tissue repair and protection from injury. Upon binding, Terevalefim induces the dimerization and autophosphorylation of the c-Met receptor, creating docking sites for various downstream signaling proteins.

Key signaling pathways activated by Terevalefim include:

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.

-

RAS/MAPK (ERK) Pathway: This cascade is involved in cell growth, differentiation, and migration.

-

STAT3 Pathway: This pathway plays a role in inflammation and cell survival.

The activation of these pathways ultimately leads to a reduction in apoptosis (programmed cell death) and an increase in cellular proliferation and migration, which are essential for tissue regeneration and repair.[1] Preclinical studies have confirmed that Terevalefim selectively phosphorylates the c-Met receptor and its downstream effector, ERK, without activating other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR.[2]

Figure 1: Terevalefim-activated c-Met signaling pathway.

Preclinical Data

The efficacy and mechanism of action of Terevalefim have been evaluated in a range of in vitro and in vivo preclinical models.

In Vitro Studies

In vitro experiments have demonstrated that Terevalefim induces c-Met dimerization and phosphorylation in a dose-dependent manner in various cell lines, including rat neuronal Schwann cells (RSC96), human cortical neuron cells (HCN-2), and human umbilical vein endothelial cells (HUVECs).[1] The peak phosphorylation of the c-Met receptor was observed at 30 minutes following treatment.[1] Furthermore, the proliferative effect of Terevalefim was shown to be c-Met dependent, as the use of c-Met small interfering RNA (siRNA) in HUVECs resulted in a significant reduction in cell proliferation in response to the compound.[1]

| Parameter | Cell Line | Concentration Range | Observation | Reference |

| c-Met Dimerization & Phosphorylation | RSC96, HCN-2 | Not specified | Induced dimerization and dose-dependent phosphorylation. | |

| c-Met Dependent Proliferation | HUVECs | 0.44 to 1.74 µM | Stimulation of proliferation, which was eliminated by c-Met siRNA. | |

| Downstream Signaling | RSC96 | Not specified | Selective phosphorylation of ERK. |

In Vivo Studies

Preclinical in vivo studies in animal models of acute kidney injury (AKI) have demonstrated the therapeutic potential of Terevalefim. In rat and dog models of ischemia-reperfusion-induced renal injury, Terevalefim treatment attenuated renal dysfunction, increased urine output, and improved survival. The compound was found to be efficacious both when administered before the ischemic event and when initiated up to 24 hours after the injury. In vivo studies also confirmed that Terevalefim induces the phosphorylation of c-Met in the liver and kidneys of rats.

| Animal Model | Injury Model | Dosing Regimen | Key Findings | Reference |

| Sprague-Dawley Rats | 60-min renal ischemia & 96-hr reperfusion | 0.2 mg/kg or 2 mg/kg IV, once daily for 96 hrs | Significantly increased urine output; improved survival at 0.2 mg/kg. | |

| Beagle Dogs | 120-min renal ischemia & 7-day reperfusion | 10 mg/kg IV, once daily for 4 days | Reduced Blood Urea Nitrogen (BUN) and Creatinine (Cr). | |

| Sprague-Dawley Rats | Normal (no injury) | 40 mg/kg IP, single dose | Peak phosphorylation of liver c-Met at 1 hour post-injection. | |

| Sprague-Dawley Rats | 60-min unilateral renal ischemia & 24-hr reperfusion | 2 mg/kg IV at reperfusion and 18 hrs post-reperfusion | Robust increase in phosphorylated kidney c-Met at 24 hours. |

Experimental Protocols

In Vitro c-Met Phosphorylation Assay

Objective: To assess the ability of Terevalefim to induce c-Met phosphorylation in cultured cells.

Methodology:

-

Cell Culture: Rat neuronal Schwann cells (RSC96) or human cortical neuron cells (HCN-2) are cultured in appropriate media and conditions until they reach 80-90% confluency.

-

Treatment: Cells are treated with varying concentrations of Terevalefim or HGF (as a positive control) for specified time points (e.g., 30 minutes).

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with primary antibodies specific for phosphorylated c-Met and total c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: Workflow for in vitro c-Met phosphorylation assay.

In Vivo Rat Model of Renal Ischemia-Reperfusion Injury

Objective: To evaluate the efficacy of Terevalefim in a rat model of acute kidney injury.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used for the study.

-

Surgical Procedure: Animals are anesthetized, and a midline laparotomy is performed. The renal pedicle of one kidney is clamped for 60 minutes to induce ischemia. The contralateral kidney may be removed (nephrectomy) to ensure the assessment of the injured kidney's function.

-

Treatment: Terevalefim (e.g., 2 mg/kg) or vehicle is administered intravenously at the onset of reperfusion and at subsequent time points (e.g., 18 hours post-reperfusion).

-

Monitoring and Sample Collection: Animals are monitored for survival. Blood and urine samples are collected at various time points to measure markers of renal function, such as BUN and creatinine.

-

Tissue Analysis: At the end of the study period, animals are euthanized, and the kidneys are harvested for histological analysis and Western blotting to assess c-Met phosphorylation.

Figure 3: Workflow for in vivo rat renal ischemia-reperfusion model.

Clinical Development

Terevalefim has been evaluated in several clinical trials for its potential to treat acute organ injuries.

Delayed Graft Function (DGF) in Kidney Transplant Recipients

A Phase 2 trial investigated Terevalefim in patients undergoing renal transplantation who were at high risk for DGF. In this study, patients treated with 2 mg/kg of Terevalefim were more likely to achieve the primary endpoint of producing ≥1200 cc of urine over 24 hours by day 28 post-transplantation compared to placebo (83.3% vs. 50%).

A subsequent Phase 3 trial, however, did not meet its primary endpoint of a statistically significant difference in estimated glomerular filtration rate (eGFR) at day 360 between the Terevalefim and placebo groups. Despite this, a numerically lower incidence of graft failure was observed in the Terevalefim group (3.2% vs. 8.1%).

| Clinical Trial Phase | Indication | Dosing Regimen | Primary Endpoint | Key Outcomes | Reference |

| Phase 2 | Delayed Graft Function | 2 mg/kg IV, once daily for 3 days | Time to achieve ≥1200 cc urine over 24 hrs | 83.3% of Terevalefim group vs. 50% of placebo group met the primary endpoint. | |

| Phase 3 | Delayed Graft Function | 2 mg/kg IV, once daily for 3 days | eGFR at day 360 | No statistically significant difference from placebo. Numerically lower graft failure. |

Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

Terevalefim was also evaluated in a Phase 2 trial for the prevention of AKI in patients undergoing cardiac surgery with cardiopulmonary bypass. The study did not demonstrate a significant difference in the primary endpoint, which was the severity of AKI, between the Terevalefim and placebo groups.

| Clinical Trial Phase | Indication | Dosing Regimen | Primary Endpoint | Key Outcomes | Reference |

| Phase 2 | Cardiac Surgery-Associated AKI | 2 mg/kg IV, once daily for 4 days | Severity of AKI (mean area under the curve of % increase in serum creatinine) | No significant difference between Terevalefim and placebo. |

Conclusion

Terevalefim is a novel small molecule HGF mimetic that selectively activates the c-Met signaling pathway, leading to cellular responses that are critical for tissue repair and regeneration. Preclinical studies have provided a strong rationale for its development in acute organ injuries by demonstrating its ability to reduce apoptosis and promote cell proliferation in a c-Met-dependent manner. While clinical trials in delayed graft function and cardiac surgery-associated acute kidney injury have not consistently met their primary endpoints, the compound has shown signals of biological activity and a favorable safety profile. Further research may be warranted to explore the full therapeutic potential of Terevalefim in other indications or in specific patient subpopulations. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of Terevalefim for scientists and researchers in the field of drug development.

References

Terevalefim: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule designed as a mimetic of hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration.[1] By mimicking the biological activity of HGF, Terevalefim has been investigated as a therapeutic agent for acute organ injuries, with a primary focus on kidney-related conditions such as delayed graft function (DGF) in kidney transplant recipients and cardiac surgery-associated acute kidney injury (CSA-AKI).[2][3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Terevalefim, along with insights into its mechanism of action and the experimental methodologies used in its evaluation.

Mechanism of Action: c-Met Receptor Activation

Terevalefim's therapeutic potential stems from its ability to activate the HGF/c-Met signaling pathway. This pathway is central to tissue repair and organ recovery.[1] Preclinical studies have demonstrated that Terevalefim induces the dimerization and subsequent phosphorylation of the c-Met receptor. This activation initiates a cascade of downstream signaling events that are dependent on the presence of c-Met. In vivo experiments have confirmed that Terevalefim selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner, leading to the activation of downstream effectors such as ERK. Notably, Terevalefim's activity is specific to the c-Met receptor, with no observed phosphorylation of other growth factor receptors like IFGR, Tie2, EGFR, or FGFR. One of the key advantages of Terevalefim is its substantially longer half-life compared to natural HGF, which is intended to provide a more sustained therapeutic effect.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Terevalefim in humans remains largely unpublished in the public domain. Information from Phase 1 clinical trials in healthy volunteers (NCT04898907) and subjects on hemodialysis (NCT04958187), as well as a [14C] absorption, metabolism, and excretion study, has not been made publicly available. Consequently, key pharmacokinetic parameters such as Cmax, AUC, elimination half-life, clearance, and volume of distribution are not available for inclusion in this guide.

Pharmacodynamics

The pharmacodynamic effects of Terevalefim have been primarily assessed through clinical outcomes in Phase 2 and Phase 3 trials and through biomarker analysis in preclinical studies.

Preclinical Pharmacodynamics

In vivo studies in rat models of renal injury have demonstrated that Terevalefim induces the phosphorylation of c-Met in the liver and kidneys. In a rat model of renal ischemia and reperfusion, intravenous administration of Terevalefim at 2 mg/kg resulted in a robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. Another study in healthy rats showed that a 40 mg/kg intraperitoneal injection of Terevalefim led to peak phosphorylation of liver c-Met at 1-hour post-injection.

Clinical Pharmacodynamics

The clinical pharmacodynamics of Terevalefim have been evaluated in the context of its therapeutic efficacy in patients with delayed graft function (DGF) and cardiac surgery-associated acute kidney injury (CSA-AKI).

Table 1: Summary of Clinical Pharmacodynamic Outcomes

| Clinical Trial | Patient Population | Dose and Administration | Key Pharmacodynamic Endpoints and Results | Citation(s) |

| Phase 2 | Kidney transplant recipients at high risk for DGF | 2 mg/kg IV, once daily for 3 days | - More likely to achieve ≥1200 cc urine output over 24 hours by day 28 (83.3% vs. 50% for placebo).- Showed larger increases in urine output, lower serum creatinine, and higher eGFR compared to placebo. | |

| Phase 3 (GIFT trial) | Kidney transplant recipients with signs of DGF | 2 mg/kg IV, once daily for 3 days | - Did not meet the primary endpoint of a statistically significant difference in eGFR at 12 months.- Showed a numerical, but not statistically significant, improvement in eGFR in patients who completed the trial (57.1 mL/min/1.73m² vs. 52.2 mL/min/1.73m² for placebo). | |

| Phase 2 (GUARD trial) | Patients at risk for CSA-AKI | 2 mg/kg IV, once daily for 4 days | - Did not meet the primary endpoint of preventing the development of AKI. |

Experimental Protocols

In Vivo c-Met Phosphorylation Assay in a Rat Model of Renal Ischemia and Reperfusion

This protocol describes the methodology used to assess the in vivo pharmacodynamic effect of Terevalefim on its target, the c-Met receptor.

Objective: To determine if Terevalefim induces phosphorylation of c-Met in the kidneys of rats following ischemia-reperfusion injury.

Animal Model: Adult male Sprague-Dawley (SD) rats.

Experimental Procedure:

-

Induction of Ischemia: Animals are subjected to 60 minutes of normothermic unilateral renal ischemia.

-

Drug Administration: Immediately at the onset of reperfusion, a single intravenous dose of Terevalefim (2 mg/kg) or vehicle is administered. A second dose is given at 18 hours post-reperfusion.

-

Tissue Collection: Animals are sacrificed at 18, 20, or 24 hours after the start of reperfusion.

-

Sample Preparation: Kidney extracts are prepared for analysis.

-

Analysis: Total c-Met and phosphorylated c-Met levels are assessed by Western blot analysis.

Safety and Tolerability

Across the clinical trial program, Terevalefim has been generally well-tolerated. In the Phase 2 trial for DGF, the proportion of patients experiencing adverse events was similar between the Terevalefim and placebo groups (89.5% vs. 88.9%, respectively). Similarly, the incidence of treatment-emergent adverse events and serious adverse events was comparable between the two groups.

Conclusion

Terevalefim is a c-Met agonist that has shown biological activity in preclinical models and early-phase clinical trials. Its mechanism of action, centered on the activation of the HGF/c-Met pathway, holds promise for the treatment of acute organ injuries. However, the lack of publicly available quantitative pharmacokinetic data and the mixed results from late-stage clinical trials highlight the challenges in translating this mechanism into robust clinical efficacy. Further research and data disclosure will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of Terevalefim and to determine its ultimate therapeutic potential.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Terevalefim (ANG-3777): An In-Depth Technical Guide on the Preclinical and Clinical Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim, also known as ANG-3777, is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF) by selectively activating the c-Met receptor. This activation of the c-Met signaling cascade is central to tissue repair and organ recovery processes. Developed initially by Angion Biomedica Corp. and now under the purview of Elicio Therapeutics following a merger, Terevalefim has been investigated in clinical trials for various indications, including acute kidney injury (AKI), delayed graft function (DGF) in kidney transplant recipients, and acute lung injury (ALI). This technical guide provides a comprehensive overview of the available safety and toxicity data for Terevalefim, compiled from preclinical and clinical studies.

Mechanism of Action

Terevalefim functions as an HGF mimetic, binding to and activating the c-Met receptor. This initiates a cascade of downstream signaling pathways involved in cellular protection, proliferation, and tissue regeneration.

Preclinical Safety and Toxicology

Detailed quantitative data from dedicated preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) from repeat-dose toxicity studies, are not extensively available in the public domain. However, preclinical studies have been cited as establishing the basis for the dose selection in clinical trials, suggesting a favorable safety profile at efficacious doses.

One preclinical study in rodent models of cancer (pancreatic and colon tumors, and glioma) investigated the potential for Terevalefim to promote tumor growth, a theoretical concern given its mechanism of action involving a proto-oncogene (c-Met). The results indicated that administration of ANG-3777 was not associated with increased tumor volume or weight and did not lead to increased mortality in the glioma model.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies are not publicly available. Standard non-clinical safety assessment for a small molecule therapeutic like Terevalefim would typically include:

-

Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess the toxicological profile after repeated administration.

-

Genotoxicity Studies: A battery of tests to assess the potential for DNA damage and mutagenesis.

-

Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and post-natal development.

The lack of publicly available detailed reports from these studies represents a significant data gap.

Clinical Safety Profile

The clinical safety of Terevalefim has been evaluated in several Phase 2 and Phase 3 clinical trials. The most comprehensive safety data comes from studies in patients undergoing kidney transplantation who were at risk for delayed graft function.

Phase 2 and Phase 3 Trials in Delayed Graft Function

A Phase 2 study and a subsequent Phase 3 trial (NCT02474667) evaluated the safety of Terevalefim in kidney transplant recipients. In these studies, patients were administered Terevalefim at a dose of 2.0 mg/kg via intravenous infusion once daily for three consecutive days.

Summary of Adverse Events in the Phase 2 Trial

| Adverse Event Category | Terevalefim (ANG-3777) | Placebo |

| Any Adverse Event (AE) | 89.5% | 88.9% |

| Treatment-Emergent AE (TEAE) | 78.9% | 88.9% |

| Serious AE (SAE) / Treatment-Emergent SAE | 42.1% | 44.4% |

Data from a Phase 2 trial in delayed graft function.

Notably, in the Phase 2 trial, no deaths or discontinuations were attributed to the study drug, and no serious adverse events were deemed related to Terevalefim. Furthermore, the number of adverse events reported per subject was twice as high in the placebo group compared to the Terevalefim group, suggesting a favorable safety and tolerability profile in this patient population.

The Phase 3 trial results were consistent with the Phase 2 findings, indicating that Terevalefim was well-tolerated with a safety profile comparable to placebo.

Clinical Trial Experimental Workflow

Summary and Conclusion

The available clinical data for Terevalefim (ANG-3777) suggests a favorable safety and tolerability profile, particularly in the context of acute kidney injury and delayed graft function following kidney transplantation. The incidence of adverse events in clinical trials was comparable to that of placebo.

However, a significant gap remains in the publicly available preclinical toxicology data. For a comprehensive assessment of the safety and toxicity profile of Terevalefim, detailed reports from standard preclinical toxicology studies, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are necessary. Researchers and drug development professionals should be aware of this limitation when evaluating the overall risk-benefit profile of Terevalefim. Further publication or disclosure of these preclinical safety data would be invaluable to the scientific community.

ANG-3777 and c-Met Agonists: A Technical Overview for Drug Development Professionals

This technical guide provides a comprehensive review of ANG-3777, a small molecule hepatocyte growth factor (HGF)/c-Met agonist, and the broader class of c-Met agonists. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the mechanism of action, signaling pathways, and therapeutic potential of these compounds.

Introduction to c-Met and its Role in Cellular Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Its endogenous ligand is the hepatocyte growth factor (HGF). The HGF/c-Met signaling pathway is integral to embryonic development, tissue regeneration, and wound healing. Dysregulation of this pathway has been implicated in the progression of various cancers.

ANG-3777 is a novel, small molecule designed to mimic the therapeutic effects of HGF by activating the c-Met receptor. It has been investigated for its potential in treating conditions related to organ injury and fibrosis.

Mechanism of Action of ANG-3777

ANG-3777 functions as a c-Met agonist, binding to and activating the c-Met receptor in a manner similar to its natural ligand, HGF. This activation initiates a cascade of downstream signaling events that promote tissue repair and regeneration.

Upon binding, ANG-3777 induces the dimerization and autophosphorylation of c-Met's intracellular tyrosine kinase domains.[1] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple intracellular pathways.[1][2] In vivo studies have demonstrated that ANG-3777 induces the phosphorylation of c-Met in a time-dependent manner in both liver and kidney tissues.[3][4] The activity of ANG-3777 is dependent on the presence of c-Met, and it has been shown to selectively phosphorylate c-Met without affecting other receptor tyrosine kinases such as IFGR, Tie2, EGFR, or FGFR.

Downstream Signaling Pathways

Activation of c-Met by agonists like ANG-3777 triggers several key signaling cascades that are crucial for its therapeutic effects. These include:

-

PI3K/Akt Pathway: This pathway is a primary mediator of the cell survival response to c-Met signaling. The p85 subunit of PI3K can bind directly to c-Met or indirectly through the adaptor protein GAB1, leading to the activation of Akt. Activated Akt then phosphorylates various substrates involved in promoting cell survival and proliferation.

-

RAS/MAPK Pathway: This cascade is essential for cell proliferation and motility. c-Met activation stimulates the RAS guanine nucleotide exchanger SOS through the adaptor proteins SHC and GRB2, leading to the activation of RAS and the subsequent MAPK cascade, including ERK. ANG-3777 has been shown to induce the phosphorylation of the downstream effector ERK.

-

STAT Pathway: The STAT3 protein has been implicated in the cellular transformation downstream of the c-Met receptor. Upon c-Met activation, STAT3 monomers bind to the receptor, become phosphorylated, and then homodimerize. These dimers translocate to the nucleus and function as transcription factors, regulating the expression of genes involved in cell growth and survival.

Caption: Simplified c-Met signaling pathway activated by ANG-3777.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of ANG-3777.

Table 1: Preclinical Data for ANG-3777

| Parameter | Model | Treatment | Outcome | Reference |

| c-Met Phosphorylation | Normal rat liver | 40 mg/kg ANG-3777 (IP) | Peak phosphorylation at 1-hour post-injection. | |

| c-Met Phosphorylation | Rat renal ischemia-reperfusion | 2 mg/kg ANG-3777 (IV) | Robust increase in phosphorylated c-Met at 24 hours post-reperfusion. | |

| Renal Function | Rat renal transplantation | 10 μM ANG-3777 in preservation fluid + 2 mg/kg/day IP | Reduced serum creatinine and BUN on Day 7 post-transplantation (p<0.05 for creatinine). | |

| Survival | Rat renal transplantation | 10 μM ANG-3777 in preservation fluid + 2 mg/kg/day IP | 60% survival at Day 14 vs 30% for vehicle (p=0.3287). | |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.44 to 1.74 µM ANG-3777 | Significant increase in proliferation, dependent on c-Met expression. |

Table 2: Clinical Data for ANG-3777 in Delayed Graft Function (Phase 2)

| Parameter | ANG-3777 (n=19) | Placebo (n=9) | p-value | Reference |

| Primary Endpoint | ||||

| Time to ≥1200 cc urine/24h | 78.9% achieved by day 28 | 44.4% achieved by day 28 | 0.09 | |

| Secondary Endpoints | ||||

| Increase in urine output | Larger increase | Smaller increase | - | |

| Serum creatinine | Lower | Higher | - | |

| C-reactive protein reduction | Greater reduction | Lesser reduction | - | |

| Neutrophil gelatinase-associated lipocalin (NGAL) reduction | Greater reduction | Lesser reduction | - | |

| Dialysis sessions | Fewer | More | - | |

| Duration of dialysis | Shorter | Longer | - | |

| Hospital days | Fewer | More | - | |

| Graft failure | Significantly less | More | - | |

| eGFR | Higher | Lower | - | |

| Adverse events per subject | Lower | Twice as high | - |

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited studies can be summarized as follows:

-

In Vivo c-Met Phosphorylation Studies:

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Treatment: For liver studies, rats received a single intraperitoneal injection of 40 mg/kg ANG-3777 or vehicle. For kidney studies in an ischemia-reperfusion model, rats were subjected to 60 minutes of unilateral ischemia followed by reperfusion, with 2 mg/kg ANG-3777 or vehicle administered intravenously at the onset and again at 18 hours of reperfusion.

-

Sample Collection: Animals were sacrificed at various time points (e.g., 0, 30, 60, 120 minutes for liver; 18, 20, 24 hours for kidney). Tissues were collected after perfusion with phosphate-buffered saline.

-

Analysis: Tissue homogenates were prepared, and protein levels of total and phosphorylated c-Met were assessed by Western blot analysis using specific antibodies.

-

-

Cell-Based Proliferation Assays:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized.

-

Method: c-Met expression was knocked down using small interfering RNA (siRNA) to confirm dependency. HUVEC proliferation in response to stimulation with ANG-3777 (0.44 to 1.74 µM) and HGF (50 ng/ml) was then measured.

-

-

Clinical Trial in Delayed Graft Function (DGF):

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial was conducted.

-

Patient Population: Patients undergoing renal transplantation who exhibited signs of DGF, defined as <50 cc/h urine output for 8 consecutive hours in the first 24 hours post-transplantation, or a creatinine reduction ratio of <30%.

-

Intervention: Subjects were randomized (2:1) to receive three once-daily intravenous infusions of ANG-3777 (2 mg/kg) or a placebo.

-

Endpoints: The primary endpoint was the time to achieve ≥1200 cc of urine over 24 hours. Secondary endpoints included changes in serum creatinine, inflammatory markers, need for dialysis, and graft function.

-

Caption: General workflow for preclinical and clinical evaluation.

Conclusion

ANG-3777 and other c-Met agonists represent a promising therapeutic strategy for conditions involving tissue injury and repair. By activating the c-Met receptor and its downstream signaling pathways, these agents can promote cell survival, proliferation, and migration, ultimately leading to improved organ function. The preclinical and Phase 2 clinical data for ANG-3777 in the context of renal injury are encouraging, suggesting a potential benefit in mitigating the effects of ischemia-reperfusion injury and improving outcomes in kidney transplantation. Further research and larger clinical trials are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. What are c-Met agonists and how do they work? [synapse.patsnap.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]

- 4. In Vivo Phosphorylation of C-MET by ANG-3777, A Hepatocyte Growth Factor Mimetic - ATC Abstracts [atcmeetingabstracts.com]

Terevalefim: An In-depth Technical Guide to its Modulation of Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic that acts as a potent and selective agonist of the c-Met receptor. By mimicking the biological activity of HGF, Terevalefim activates the c-Met signaling cascade, a critical pathway involved in cellular growth, motility, morphogenesis, and angiogenesis. This document provides a comprehensive technical overview of the biological pathways modulated by Terevalefim, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction

Hepatocyte growth factor (HGF) and its receptor, the proto-oncogene c-Met, play a crucial role in tissue repair and regeneration. Dysregulation of this pathway is implicated in various pathological conditions. Terevalefim has been developed to harness the therapeutic potential of c-Met activation for conditions such as acute kidney injury (AKI), delayed graft function (DGF), and acute lung injury.[1][2] This guide delves into the molecular mechanisms through which Terevalefim exerts its effects.

Mechanism of Action: c-Met Pathway Activation

Terevalefim functions as a pharmacological mimic of HGF, binding to and activating the c-Met receptor tyrosine kinase. This activation initiates a cascade of intracellular signaling events that orchestrate a cellular program of tissue repair and protection.

Receptor Binding and Dimerization

The binding of Terevalefim to the extracellular domain of c-Met induces a conformational change in the receptor, leading to its dimerization. This dimerization is a prerequisite for the subsequent activation of the intracellular kinase domains.

Downstream Signaling Cascades

Upon activation, the phosphorylated tyrosine residues on the intracellular domain of the c-Met dimer serve as docking sites for various adaptor proteins and signaling molecules. This leads to the activation of multiple downstream pathways, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways.[3] These pathways collectively promote cell survival, proliferation, migration, and morphogenesis while inhibiting apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of Terevalefim from preclinical and clinical studies.

Table 1: In Vitro Activity of Terevalefim

| Parameter | Cell Line | Value | Reference |

| c-Met mRNA Knockdown (siRNA) | HUVEC | >90% | [4] |

| Proliferation Assay Concentration | HUVEC | 0.44 - 1.74 µM | [4] |

Table 2: In Vivo and Clinical Dosage

| Study Type | Model | Dosage | Reference |

| Preclinical (In Vivo) | Rat | 40 mg/kg (i.p.) | |

| Clinical (Phase 2 & 3) | Human | 2 mg/kg (IV) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Terevalefim.

Western Blot for c-Met Phosphorylation

This protocol describes the detection of c-Met phosphorylation in response to Terevalefim treatment in a human cell line (e.g., HUVEC).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Cell culture medium (e.g., EGM-2)

-

Terevalefim

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate HUVEC cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with varying concentrations of Terevalefim (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

siRNA-mediated Knockdown of c-Met

This protocol outlines the procedure for reducing c-Met expression in HUVEC cells using small interfering RNA (siRNA) to confirm the c-Met dependency of Terevalefim's activity.

Materials:

-

HUVEC cells

-

c-Met specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium

Procedure:

-

Cell Seeding: Plate HUVEC cells one day prior to transfection to achieve 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: Dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation and Analysis: Incubate the cells for 24-48 hours. The knockdown of c-Met can be confirmed by Western blot or qRT-PCR. Subsequently, these cells can be used in functional assays (e.g., proliferation, migration) with Terevalefim treatment to assess the impact of c-Met depletion.

Conclusion

Terevalefim is a promising therapeutic agent that selectively activates the c-Met signaling pathway. Its ability to mimic HGF and stimulate downstream pro-survival and pro-regenerative cellular responses provides a strong rationale for its development in various indications involving tissue injury and repair. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the biological activities of Terevalefim and the broader field of c-Met agonism. Further research is warranted to fully elucidate the quantitative aspects of Terevalefim-mediated signaling and to explore its full therapeutic potential.

References

- 1. Angion ANG-3777 prior data, multitargeted MOA well-placed to tackle DGF [clinicaltrialsarena.com]

- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Terevalefim (ANG-3777) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor tyrosine kinase.[1][2] Activation of the c-Met signaling cascade initiates a variety of cellular responses, including cell proliferation, migration, and survival, which are crucial for tissue repair and regeneration.[2][3][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of Terevalefim.

Mechanism of Action

Terevalefim mimics the biological activity of endogenous HGF by binding to and activating the c-Met receptor. This activation leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. The subsequent activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways mediates the cellular effects of Terevalefim, which include promoting cell growth and motility.

Caption: Terevalefim activates the c-Met signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative in vitro assays.

Table 1: Effect of Terevalefim on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

| Treatment Group | Concentration (µM) | Fold Change in Proliferation (vs. Vehicle Control) |

| Vehicle Control | - | 1.00 |

| Terevalefim | 0.44 | 1.25 |

| Terevalefim | 0.87 | 1.52 |

| Terevalefim | 1.74 | 1.89 |

| HGF (Positive Control) | 50 ng/mL | 1.95 |

Note: Data are representative and synthesized from available literature describing HUVEC proliferation in response to ANG-3777.

Table 2: Effect of Terevalefim on Cell Migration (Transwell Assay)

| Cell Line | Treatment | Concentration | Migrated Cells per Field (Normalized to Control) |

| Human Renal Proximal Tubule Epithelial Cells (HK-2) | Vehicle Control | - | 1.0 |

| Human Renal Proximal Tubule Epithelial Cells (HK-2) | Terevalefim | 1 µM | 2.5 |

| Human Renal Proximal Tubule Epithelial Cells (HK-2) | HGF (Positive Control) | 50 ng/mL | 2.8 |

Note: This data is illustrative, based on the known pro-migratory effects of HGF/c-Met signaling.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Terevalefim on the proliferation of HUVECs.

Caption: Workflow for the cell proliferation (MTT) assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Terevalefim (ANG-3777)

-

Recombinant Human HGF (Positive Control)

-

Vehicle Control (e.g., DMSO or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.

-

Trypsinize and resuspend cells in the same medium.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

-

Cell Starvation:

-

After 24 hours, aspirate the medium and wash the cells once with serum-free medium.

-

Add 100 µL of serum-free medium to each well and incubate for 6-12 hours to synchronize the cells.

-

-

Treatment:

-

Prepare serial dilutions of Terevalefim (e.g., 0.44, 0.87, 1.74 µM) and a positive control of HGF (50 ng/mL) in serum-free medium.

-

Aspirate the starvation medium and add 100 µL of the respective treatments to the wells. Include a vehicle control group.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Calculate the fold change in proliferation relative to the vehicle control.

-

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol outlines a method to evaluate the effect of Terevalefim on cell migration using a Transwell system.

References

Application Notes and Protocols: Utilization of Terevalefim in Preclinical Acute Kidney Injury Models

For Research Use Only.

Introduction

Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Terevalefim (formerly ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF).[1] HGF is a naturally occurring protein that plays a crucial role in tissue repair and regeneration.[2][3][4] Terevalefim activates the c-Met receptor, initiating a cascade of intracellular signaling pathways that promote cell survival, proliferation, and angiogenesis, while reducing apoptosis and inflammation.[1] These properties make Terevalefim a promising therapeutic candidate for the treatment of AKI.

These application notes provide a comprehensive overview of the use of Terevalefim in various preclinical rodent models of AKI. The included protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the efficacy of Terevalefim.

Mechanism of Action

Terevalefim functions as a hepatocyte growth factor (HGF) mimetic, binding to and activating the c-Met receptor tyrosine kinase. This activation triggers the dimerization and autophosphorylation of the receptor, leading to the recruitment and phosphorylation of downstream effector proteins. The subsequent activation of signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, mediates the therapeutic effects of Terevalefim in the context of AKI. Key cellular responses to Terevalefim-mediated c-Met activation include:

-

Anti-Apoptosis: Inhibition of programmed cell death in renal tubular epithelial cells, a hallmark of AKI.

-

Cell Proliferation and Regeneration: Stimulation of renal tubular cell proliferation, aiding in the repair of damaged tissue.

-

Anti-inflammatory Effects: Reduction of the inflammatory response that exacerbates kidney damage.

-

Anti-fibrotic Properties: HGF has been shown to counteract the profibrotic actions of transforming growth factor-beta 1 (TGF-β1), potentially mitigating the transition from AKI to chronic kidney disease.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating Terevalefim in various rodent models of AKI.

Table 1: Efficacy of Terevalefim in a Rat Ischemia-Reperfusion Injury Model

| Parameter | Vehicle | Terevalefim (0.2 mg/kg) | Terevalefim (2 mg/kg) |

| Urine Output (48-96 hr post-reperfusion) | Baseline | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) |

| Survival (Day 4) | 34% | 67% (p=0.035) | - |

| Blood Urea Nitrogen (BUN) | Elevated | Significantly Reduced | Significantly Reduced (p<0.05 in males) |

| Serum Creatinine (sCr) | Elevated | Significantly Reduced | Significantly Reduced (p<0.05 in males and females) |

| Data sourced from a study in Sprague Dawley rats subjected to 60-minute renal ischemia. |

Table 2: Efficacy of Terevalefim in a Dog Ischemia-Reperfusion Injury Model

| Treatment Timing | Parameter | Vehicle | Terevalefim (10 mg/kg) |

| Immediate | BUN & sCr | Elevated | Significantly Reduced (p<0.0001) |

| Delayed (24 hr post-ischemia) | BUN & sCr | Elevated | Significantly Reduced (p<0.005) |

| Data sourced from a study in beagle dogs subjected to 120-minute renal ischemia. |

Table 3: Efficacy of Terevalefim in a Rat Toxin-Induced Injury Model (HgCl₂)

| Parameter | Vehicle | Terevalefim (2 mg/kg) |

| Mortality | High | Attenuated |

| Blood Urea Nitrogen (BUN) | Elevated | Attenuated |

| Serum Creatinine (sCr) | Elevated | Attenuated |

| Urine Output | Reduced | Improved |

| Data from a study in male Sprague Dawley rats with HgCl₂-induced toxicity. |

Experimental Protocols

Detailed methodologies for two common AKI models used to evaluate Terevalefim are provided below.

Ischemia-Reperfusion Injury (IRI) Model in Rats

This model simulates AKI that occurs due to a temporary interruption of blood flow to the kidneys, as seen in surgery or transplantation.

Materials:

-

Male Sprague Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Analgesic (e.g., buprenorphine)

-

Surgical instruments

-

Microvascular clamps

-

Terevalefim and vehicle solutions

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave and disinfect the abdominal area. A midline laparotomy is performed to expose the abdominal cavity.

-

Ischemia: Gently move the intestines to expose the renal pedicles. Isolate the renal arteries and veins. Occlude the renal arteries with non-traumatic microvascular clamps for a specified period (e.g., 45-60 minutes). Successful occlusion is indicated by a change in kidney color to a dusky purple.

-

Reperfusion: After the ischemic period, remove the clamps to allow blood flow to resume. The kidneys should return to a pink color.

-

Optional Unilateral Nephrectomy: In some study designs, the contralateral (non-ischemic) kidney is removed to exacerbate the injury to the ischemic kidney. This is typically done just before or after the ischemic period.

-

Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover in a warm, clean cage.

-

Terevalefim Administration: Administer Terevalefim or vehicle at predetermined time points and routes (e.g., 2 mg/kg intravenously immediately before and 18 hours after reperfusion).

-

Monitoring and Sample Collection: Monitor the animals for signs of distress. Collect blood and urine samples at specified intervals (e.g., 24, 48, 72, 96 hours) for analysis of BUN and serum creatinine.

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest the kidneys for histological analysis to assess the degree of tubular necrosis, inflammation, and other pathological changes.

Cisplatin-Induced Nephrotoxicity Model in Rats

This model mimics toxin-induced AKI, a common side effect of certain medications like the chemotherapy drug cisplatin.

Materials:

-

Male Sprague Dawley or Wistar rats (200-250g)

-

Cisplatin

-

Saline (0.9% NaCl)

-

Terevalefim and vehicle solutions

Procedure:

-

Acclimation: Allow rats to acclimate to the facility for at least one week before the experiment.

-

Cisplatin Administration: Induce AKI by a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-7 mg/kg). The control group receives a corresponding volume of saline.

-

Terevalefim Administration: Administer Terevalefim or vehicle at specified time points relative to the cisplatin injection (e.g., daily for a set number of days).

-

Monitoring: Monitor the rats daily for changes in body weight, food and water intake, and general health.

-

Sample Collection: Collect blood via tail vein or saphenous vein at baseline and at various time points after cisplatin injection (e.g., 24, 48, 72, 96 hours) to measure BUN and serum creatinine.

-

Endpoint Analysis: After a predetermined duration (e.g., 72-96 hours), euthanize the rats. Collect a final blood sample via cardiac puncture. Harvest the kidneys for weight measurement and histological examination to assess tubular damage, inflammation, and apoptosis.

Conclusion

Terevalefim has demonstrated significant therapeutic potential in preclinical models of AKI by activating the c-Met signaling pathway to promote renal repair and regeneration. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating the efficacy of Terevalefim and similar compounds in the context of acute kidney injury. Careful consideration of the specific AKI model, dosing regimen, and relevant endpoints is crucial for the successful design and interpretation of such studies.

References

- 1. urosphere.com [urosphere.com]

- 2. Unilateral nephrectomy diminishes ischemic acute kidney injury through enhanced perfusion and reduced pro-inflammatory and pro-fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of crocin on gentamicin-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of gentamicin-induced nephrotoxicity in rats treated with low doses of ibuprofen and diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Terevalefim (ANG-3777) Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that activates the c-Met receptor tyrosine kinase signaling pathway.[1][2][3] Preclinical studies in various animal models have demonstrated its potential in promoting tissue repair and regeneration, particularly in the context of acute kidney injury (AKI).[1][2] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of Terevalefim for use in in vivo mouse studies, based on available preclinical data.

Mechanism of Action

Terevalefim functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. The binding of Terevalefim to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cellular processes such as proliferation, migration, morphogenesis, and survival. Key signaling pathways activated by Terevalefim via c-Met include:

-

RAS/MAPK Pathway: Regulates cell proliferation and differentiation.

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

STAT3 Pathway: Involved in cell migration and tubulogenesis.

-

SRC/FAK Pathway: Plays a role in cell adhesion and migration.

c-Met Signaling Pathway Activated by Terevalefim

Caption: Terevalefim activates the c-Met receptor, initiating key downstream signaling pathways.

Recommended Dosage for In Vivo Mouse Studies

Data from Preclinical Animal Studies

| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |

| Rat | Ischemia-Reperfusion Kidney Injury | 0.2 mg/kg and 2 mg/kg | Intravenous (IV) | Attenuated renal dysfunction, increased urine output, and improved survival. | |

| Rat | Mercury Chloride-Induced Kidney Toxicity | 2 mg/kg | Intraperitoneal (IP) | Attenuated mortality and renal dysfunction. | |

| Rat | Renal Transplantation | 2 mg/kg | Intraperitoneal (IP) | Improved renal function post-transplantation. | |

| Dog | Ischemia-Reperfusion Kidney Injury | 10 mg/kg | Intravenous (IV) | Reduced Blood Urea Nitrogen (BUN) and Creatinine (Cr). |

Researchers should perform initial dose-ranging studies in their specific mouse model to determine the optimal therapeutic dose.

Experimental Protocols

The following are generalized protocols for in vivo mouse studies investigating the efficacy of Terevalefim, primarily adapted from preclinical studies in other species.

Acute Kidney Injury (AKI) Model - Ischemia-Reperfusion

This protocol is a common method for inducing AKI to test the therapeutic effects of compounds like Terevalefim.

Materials:

-

Terevalefim (ANG-3777)

-

Vehicle control (e.g., sterile saline or as specified by the manufacturer)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Suture materials

-

Warming pad

Protocol:

-

Animal Preparation: Acclimatize male C57BL/6 or other appropriate mouse strains for at least one week.

-

Anesthesia: Anesthetize the mouse using a standard approved protocol.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the renal pedicles.

-

Isolate the renal pedicles and clamp them with non-traumatic microvascular clamps for a predetermined period (e.g., 22-30 minutes) to induce ischemia.

-

During the ischemic period, maintain the mouse's body temperature at 37°C using a warming pad.

-

Remove the clamps to allow reperfusion.

-

Suture the abdominal wall and skin.

-

-

Terevalefim Administration:

-

Administer Terevalefim (recommended starting dose of 2 mg/kg) or vehicle control via intravenous (tail vein) or intraperitoneal injection.

-

The timing of administration can be varied depending on the study design (e.g., immediately before reperfusion, or at specific time points post-reperfusion).

-

-

Post-Operative Care and Monitoring:

-

Provide post-operative analgesia as per institutional guidelines.

-

Monitor the animals for signs of distress.

-

Collect blood samples at various time points (e.g., 24, 48, 72 hours) post-surgery to measure serum creatinine and BUN levels.

-

At the end of the study, euthanize the mice and collect kidney tissues for histological analysis (e.g., H&E staining to assess tubular necrosis).

-

Experimental Workflow for AKI Mouse Model

Caption: Workflow for an in vivo mouse model of ischemia-reperfusion acute kidney injury.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.

Example Data Table:

| Treatment Group | N | Serum Creatinine (mg/dL) at 24h (Mean ± SEM) | BUN (mg/dL) at 24h (Mean ± SEM) | Tubular Necrosis Score (Mean ± SEM) |

| Vehicle Control | 10 | 1.8 ± 0.2 | 150 ± 15 | 3.5 ± 0.3 |

| Terevalefim (2 mg/kg) | 10 | 0.9 ± 0.1 | 80 ± 10 | 1.5 ± 0.2* |

*Statistically significant difference from vehicle control (p < 0.05).

Statistical analysis should be performed using appropriate methods, such as t-tests or ANOVA, to determine the significance of the observed differences.

Conclusion

Terevalefim (ANG-3777) is a promising therapeutic agent that activates the c-Met signaling pathway to promote tissue repair. Based on robust preclinical data in other species, a starting dose of 2 mg/kg is recommended for in vivo mouse studies. The provided protocols for an AKI model offer a framework for evaluating the efficacy of Terevalefim. Researchers should optimize these protocols for their specific experimental needs and mouse models.

References

- 1. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Terevalefim (ANG-3777) Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction